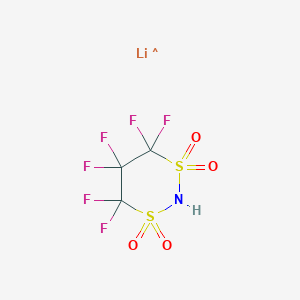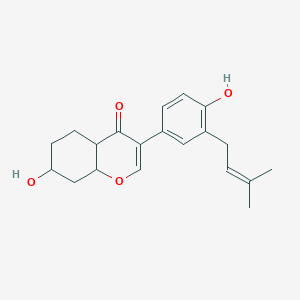
quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Once the indole core is prepared, the next step involves the introduction of the quinolin-8-yl group. This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones or aldehydes in the presence of a Lewis acid catalyst.
The final step in the synthesis involves the introduction of the 2-fluoropentyl group and the carboxylate ester. This can be achieved through a nucleophilic substitution reaction, where the indole core is reacted with a suitable fluorinated alkyl halide in the presence of a base, followed by esterification with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the indole or quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylic acid.
Reduction: Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of synthetic cannabinoids.
Biology: Investigated for its interactions with cannabinoid receptors and potential effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as pain management and anti-inflammatory effects.
Industry: Used in the development of new synthetic cannabinoids for research and potential pharmaceutical applications.
作用机制
The mechanism of action of quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. Upon binding to these receptors, the compound can modulate various signaling pathways, leading to effects such as analgesia, anti-inflammation, and modulation of neurotransmitter release. The specific molecular targets and pathways involved may vary depending on the context of its use and the biological system being studied.
相似化合物的比较
Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate can be compared with other synthetic cannabinoids, such as:
JWH-018: Another indole-based synthetic cannabinoid with similar receptor binding properties.
AM-2201: A fluorinated synthetic cannabinoid with high affinity for CB1 and CB2 receptors.
UR-144: A synthetic cannabinoid with a different core structure but similar pharmacological effects.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the quinoline moiety and the 2-fluoropentyl group
属性
CAS 编号 |
2365471-10-7 |
|---|---|
分子式 |
C23H21FN2O2 |
分子量 |
376.4 g/mol |
IUPAC 名称 |
quinolin-8-yl 1-(2-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c1-2-7-17(24)14-26-15-19(18-10-3-4-11-20(18)26)23(27)28-21-12-5-8-16-9-6-13-25-22(16)21/h3-6,8-13,15,17H,2,7,14H2,1H3 |
InChI 键 |
UICLYSQZTBGUIE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12352719.png)
![N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12352723.png)
![1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]triazolidin-4-yl]-N,N-dimethylmethanamine;hydrochloride](/img/structure/B12352735.png)
![6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]pyrazolidin-3-yl]ethenyl]-1H-indole](/img/structure/B12352749.png)
![Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12352772.png)


![4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl-](/img/structure/B12352790.png)
![sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide](/img/structure/B12352801.png)
![N-[2-tert-butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-3H-quinoline-3-carboxamide](/img/structure/B12352810.png)

![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12352817.png)


